molecular formula C11H16O3S B1265389 Butyl 4-methylbenzenesulfonate CAS No. 778-28-9

Butyl 4-methylbenzenesulfonate

Cat. No. B1265389
CAS RN: 778-28-9
M. Wt: 228.31 g/mol
InChI Key: QYJXDIUNDMRLAO-UHFFFAOYSA-N
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Description

"Butyl 4-methylbenzenesulfonate" refers to a chemical compound with specific structural and physical properties. It is part of a broader category of organic materials, particularly those that involve benzene rings and sulfonate groups.

Synthesis Analysis

The synthesis of compounds related to Butyl 4-methylbenzenesulfonate involves complex organic reactions. For example, Antony et al. (2019) synthesized a chromophore related to Butyl 4-methylbenzenesulfonate, demonstrating the complex nature of such syntheses, which often involve multiple steps and intricate reaction mechanisms (Antony et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds similar to Butyl 4-methylbenzenesulfonate often features a benzene ring and a sulfonate group. For instance, the structure of a related compound was detailed by Shu-xian Li et al. (2008), showing how such molecules can have complex intermolecular interactions and geometries (Shu-xian Li et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving Butyl 4-methylbenzenesulfonate and related compounds can be intricate. For example, the reaction of methyl 4-nitrobenzenesulfonate with Br(-) ions, as studied by Muñoz et al. (2003), offers insight into the complex kinetics and reaction pathways that might be similar in Butyl 4-methylbenzenesulfonate (Muñoz et al., 2003).

Physical Properties Analysis

The physical properties of Butyl 4-methylbenzenesulfonate-like compounds, including melting points, solubility, and crystal structures, are key to understanding their behavior. For instance, the study of a dimagnesiated aromatic compound by Reck and Winter (1997) provides an example of how the physical properties of these compounds can be characterized (Reck & Winter, 1997).

Chemical Properties Analysis

The chemical properties of Butyl 4-methylbenzenesulfonate and related compounds, such as reactivity, stability, and chemical interactions, are essential for their application in various fields. The study by Cui, Liu, and Zhang (2011) on the catalytic oxidation of benzylic C-H bonds highlights the types of chemical properties that are relevant to Butyl 4-methylbenzenesulfonate (Cui, Liu, & Zhang, 2011).

Scientific Research Applications

Efficient Coupling Reactions

Butyl 4-methylbenzenesulfonate, as 1-butyl-3-methyl-1H-imidazolium 4-methylbenzenesulfonate (BmimOTs), facilitates efficient acid-catalyzed coupling reactions of aromatic alkynes with aldehydes. This process avoids the use of moisture-sensitive and heavy-metal Lewis acids, offering a more environmentally friendly approach (Li‐Wen Xu et al., 2004).

Molecular Orbital Study

The 4-methylbenzenesulfonate anion has been extensively studied using ab initio quantum chemical methods. These studies provide valuable insights into the anion's internal vibrational modes, which are crucial for understanding its chemical behavior (M. Ristova et al., 1999).

Chemical Synthesis

The compound has been used in the synthesis of various chemicals, such as in the scalable multi-gram synthesis of 1-vinylcyclopropyl 4-methylbenzenesulfonate, an intermediate for alkylidenecyclopropanes (O. Ojo et al., 2014).

Catalytic Synthesis

Butyl 4-methylbenzenesulfonate plays a role in catalytic syntheses, such as in the production of n-Butyl propionate by esterification, demonstrating high catalytic activity (Zheng Xu-dong, 2007).

Crystal Structure Analysis

Studies have focused on the crystal structure of compounds involving Butyl 4-methylbenzenesulfonate. For example, research on (tert-butyldimethylsilyl)methanetriyl tris(4-methylbenzenesulfonate) analyzed its molecular configuration and intermolecular interactions (Shu-xian Li et al., 2008).

Reactivity Studies

The reactivity of derivatives like (E)-4,4,4-trifluorobut-2-en-1-yl 4-methylbenzenesulfonate has been systematically studied with different nucleophiles, providing insights into its chemical versatility (Elsa Forcellini et al., 2015).

Supercapacitor Applications

In energy storage, 4-butylbenzenesulfonate modified polypyrrole paper was shown to exhibit exceptional cycling stability as a supercapacitor material, highlighting its potential in practical applications (Liang Huang et al., 2018).

Safety And Hazards

Butyl 4-methylbenzenesulfonate is harmful if swallowed and causes skin irritation. It may also cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water in case of skin contact, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

butyl 4-methylbenzenesulfonate
Source PubChem
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InChI

InChI=1S/C11H16O3S/c1-3-4-9-14-15(12,13)11-7-5-10(2)6-8-11/h5-8H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYJXDIUNDMRLAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOS(=O)(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8061133
Record name Benzenesulfonic acid, 4-methyl-, butyl ester
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Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Clear yellow-brown liquid; [Acros Organics MSDS]
Record name Butyl p-toluenesulfonate
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Product Name

Butyl 4-methylbenzenesulfonate

CAS RN

778-28-9
Record name Butyl p-toluenesulfonate
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Record name Butyl-p-toluenesulfonate
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Record name Butyl p-toluenesulfonate
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Record name Benzenesulfonic acid, 4-methyl-, butyl ester
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Record name Benzenesulfonic acid, 4-methyl-, butyl ester
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Record name Butyl toluene-4-sulphonate
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Record name BUTYL TOSYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
106
Citations
PE Dietze, M Wojciechowski - Journal of the American Chemical …, 1990 - ACS Publications
… In fact, partial racemization in an ion pair derived from enantiomerically enriched 2-butyl 4-methylbenzenesulfonate was proposed to occur during the trifluoroacetolysisof this compound.…
Number of citations: 30 pubs.acs.org
S Hou, YJ Zhang, P Jiang - Polymer Degradation and Stability, 2016 - Elsevier
… column chromatography on silica to give butyl 4-methylbenzenesulfonate (17.12 g, 75%). … A solution of butyl 4-methylbenzenesulfonate (15.98 g, 0.07 mol) and triphenylphosphine (…
Number of citations: 34 www.sciencedirect.com
Y Wang, L Deng, Y Deng, J Han - The Journal of Organic …, 2018 - ACS Publications
A Cu-catalyzed multicomponent cascade reaction of DABCO·(SO 2 ) 2 (DABSO), alcohol, and aryl diazonium tetrafluoroborate was developed which afforded sulfonic esters in …
Number of citations: 51 pubs.acs.org
C Lu, Q Zhang, X Chen - Synthetic Communications, 2016 - Taylor & Francis
… Pd-catalyzed intramolecular Heck reaction of N-allyl-2,5-dibromoaniline have been optimized, and N-alkylation of the resulting 1H-indole with (R)-sec-butyl 4-methylbenzenesulfonate …
Number of citations: 1 www.tandfonline.com
BE Blass, R Gao, KM Blattner, JC Gordon… - Medicinal Chemistry …, 2022 - Springer
… , except 2-(4,4-diethyl-5-oxotetrahydrofuran-2-yl)ethyl 4-methylbenzenesulfonate was substituted for 4-(4,4-diethyl-5-oxotetrahydrofuran-2-yl)butyl 4-methylbenzenesulfonate and 1-…
Number of citations: 4 link.springer.com
G Hilt, TJ Korn, KI Smolko - Synlett, 2003 - thieme-connect.com
… ,8-hexahydro-2,3-dimethyl-dibenzo[a,c]cyclooctene (Scheme [6] , structure at the bottom): To 4-[2-(2-bromophenyl)-4,5-dimethyl-1,4-cyclohexadien-1-yl]butyl 4-methylbenzenesulfonate …
Number of citations: 8 www.thieme-connect.com
A Pareek, ST Khom, P Saikia, NN Yadav - 2023 - researchsquare.com
… 4-[( R )-1-( R )-1-Phenylethyl)aziridin-2-yl]butyl-4-methylbenzenesulfonate (15): To a stirred solution of aziridinyl alcohol 14 [20] (600 mg, 2.74 mmol) and Et3N (1.15 mL, 8.22 mmol) in …
Number of citations: 0 www.researchsquare.com
M Sohail, Y Zhang, G Sun, X Guo, W Liu, C Liu… - researchgate.net
… -1,3-diphenylpropoxy)butyl 4-methylbenzenesulfonate (3a) … -4-oxopentan-2-yloxy)butyl 4-methylbenzenesulfonate (4b) … -3-oxo-1-phenylbutoxy)butyl 4-methylbenzenesulfonate (4c) …
Number of citations: 0 www.researchgate.net
EKS Andreassen - 2018 - bora.uib.no
Alkylated products of 3,3,4,4-tetraethoxybut-1-yne (TEB) where prepared from alkylation of the TEB acetylide with a selection of alkyl tosylates, obtained by tosylation of the …
Number of citations: 1 bora.uib.no
SC Suri, JC Marcischak - Journal Article, 2012 - apps.dtic.mil
… chloropropyl-4-methylbenzenesulfonate (3)14 and 4-chlorobutyl-4-methylbenzenesulfonate (4)15 are prepared from 3chloropropanol (1) and 4-chlorobutanol (2) respectively by using …
Number of citations: 0 apps.dtic.mil

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